(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
Overview
Description
(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is a novel compound that has been studied for its potential therapeutic applications. It is a member of the triazole family, which is a group of compounds that are known for their ability to bind to and inhibit certain enzymes. This compound has been studied for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2), which is an important target for the treatment of inflammation, pain, and other diseases. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for this compound.
Scientific Research Applications
Triazole Derivatives in Drug Development
Triazole rings, including the 1,2,3- and 1,2,4- variants, are pivotal in the synthesis of new drugs, showing a wide range of biological activities. These heterocyclic compounds have been explored for their potential in anti-inflammatory, antimicrobial, antifungal, antioxidant, and antiviral applications among others. Notably, their structural versatility allows for significant chemical modifications, offering a pathway to novel therapeutic agents. The inclusion of 1,2,4-triazole derivatives, akin to the specified compound, highlights their importance in developing new pharmaceuticals with varied biological activities (Ferreira et al., 2013; Ohloblina, 2022).
Synthesis and Chemical Properties
Recent studies emphasize the synthesis routes for triazole derivatives, underlining their significance in medicinal chemistry. The advancements in synthetic methodologies, including green chemistry approaches, aim to enhance the efficiency and sustainability of producing these compounds. This focus not only addresses the need for new drugs but also aligns with environmental considerations in chemical synthesis (Kaushik et al., 2019).
Antimicrobial Applications
Triazole compounds are recognized for their potent antimicrobial properties. Specifically, derivatives have shown significant efficacy against various bacterial and fungal pathogens, indicating their potential in addressing antibiotic resistance challenges. This area of research is critical, given the rising concern over multidrug-resistant microbial strains (Li & Zhang, 2021).
Environmental and Agricultural Uses
Beyond pharmaceuticals, triazole derivatives find applications in environmental and agricultural sectors. Their role in producing pesticides and fungicides underscores the versatility of triazole compounds in contributing to food security and pest management. The exploration of these compounds extends to environmental protection, highlighting their utility across diverse fields (Parchenko, 2019).
Properties
IUPAC Name |
(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-11-6(4-8)9-10-7(11)5-2-3-5;;/h5H,2-4,8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBNVCHLLAMZQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CC2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.